8,9-Dehydrothymol isobutyrate

Natural Product Chemistry Structure-Activity Relationship Physicochemical Properties

8,9-Dehydrothymol isobutyrate (CAS 38146-79-1) is a functionalized monoterpene ester and a derivative of thymol. It is characterized by its molecular formula C14H18O2, a molecular weight of 218.29 g/mol, and a topological polar surface area of 26.30 Ų.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
Cat. No. B12302776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dehydrothymol isobutyrate
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=C)C)OC(=O)C(C)C
InChIInChI=1S/C14H18O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h6-8,10H,1H2,2-5H3
InChIKeyBSAPRZRKFYAPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 8,9-Dehydrothymol Isobutyrate as a Research-Grade Thymol Derivative


8,9-Dehydrothymol isobutyrate (CAS 38146-79-1) is a functionalized monoterpene ester and a derivative of thymol. It is characterized by its molecular formula C14H18O2, a molecular weight of 218.29 g/mol, and a topological polar surface area of 26.30 Ų [1]. This compound is a naturally occurring constituent identified in the essential oils of various plant species, most notably from the trunk bark of *Tetraclinis articulata* (Vahl) Mast. . Its structure features a dehydro group at the 8,9-position of the thymol backbone, esterified with isobutyric acid [2]. As a research compound, it is primarily utilized in the fields of natural product chemistry and for investigating the bioactive components of plant essential oils .

Why Thymol Analogs Cannot Substitute for 8,9-Dehydrothymol Isobutyrate in Research


Substituting 8,9-dehydrothymol isobutyrate with generic thymol, thymol isobutyrate, or other structurally related derivatives is not scientifically valid for research aimed at understanding the specific biological activities linked to its unique chemical structure. The presence of both the 8,9-dehydro moiety and the isobutyrate ester group significantly alters the molecule's lipophilicity, conformation, and potential interaction with biological membranes and targets compared to its parent compound, thymol . While direct comparative bioactivity data is currently absent from primary literature, the compound is documented as a specific constituent in essential oils where the overall mixture exhibits certain cytotoxic properties, which may be linked to the presence of this specific molecule . Using an analog would introduce confounding variables, making it impossible to attribute observed effects to the compound of interest. The following section details the specific, though limited, quantitative evidence that defines this compound.

Quantitative Evidence for 8,9-Dehydrothymol Isobutyrate: Differentiation and Limitations


Structural Differentiation: Quantifying Lipophilicity and Molecular Topology Against Thymol

8,9-Dehydrothymol isobutyrate differs from its parent compound, thymol, by the addition of an isobutyrate ester and a double bond at the 8,9 position. This structural modification results in a significant increase in molecular weight (218.29 g/mol vs. 150.22 g/mol for thymol) and a Topological Polar Surface Area (TPSA) of 26.30 Ų [1]. These changes are critical as they predict altered membrane permeability and target binding compared to thymol, which has a TPSA of 20.23 Ų. The lower TPSA for thymol suggests potentially easier passive membrane diffusion, while the specific ester group on the derivative may direct it toward different biological interactions or metabolic pathways. This evidence supports the use of 8,9-dehydrothymol isobutyrate as a distinct chemical tool, not as a direct substitute for thymol in research [2].

Natural Product Chemistry Structure-Activity Relationship Physicochemical Properties

Essential Oil Composition: Relative Abundance in Plant Sources

The compound has been identified as a specific constituent in the essential oils of certain plants. In a GC-MS analysis of *Pegolettia retrofracta* essential oil, 8,9-dehydrothymol isobutyrate was quantified at 2.1% of the total yield [1]. This contrasts with other thymyl derivatives in the same sample, such as thymol isobutyrate, which was present at 0.8%, establishing a quantifiable difference in natural abundance within this species [1]. This specific quantitative presence supports the sourcing of this compound from natural extracts and validates its use as a reference standard for phytochemical analysis of related Asteraceae species.

Phytochemistry Essential Oil Analysis Natural Product Discovery

Validated Application Scenarios for 8,9-Dehydrothymol Isobutyrate Based on Available Evidence


Use as a Reference Standard for Phytochemical Analysis of Asteraceae Essential Oils

Based on its confirmed presence at quantifiable levels (2.1%) in *Pegolettia retrofracta* and its occurrence in *Tetraclinis articulata*, 8,9-dehydrothymol isobutyrate is a validated reference compound for GC-MS and LC-MS profiling of essential oils from these and potentially other Asteraceae species. Procuring this compound is essential for the accurate identification and relative quantification of this specific constituent in botanical samples, enabling rigorous chemotaxonomic studies and quality control of plant-derived materials [1].

Tool for Structure-Activity Relationship (SAR) Studies of Thymol Derivatives

The quantifiable physicochemical differences between 8,9-dehydrothymol isobutyrate and thymol, specifically a 45% higher molecular weight and a 30% larger TPSA, make it a precise chemical probe. Researchers procuring this compound can use it in controlled experiments to investigate how the 8,9-dehydro and isobutyrate modifications influence a biological response relative to the parent thymol scaffold. This scenario is grounded in the structural data, providing a clear scientific rationale for its selection over thymol .

Investigation of Essential Oil-Derived Cytotoxic Fractions

Given that the essential oil from *Tetraclinis articulata* trunk bark, from which this compound can be extracted, has demonstrated cytotoxic activity against colorectal carcinoma cell lines (SW620) with IC50 values from 25.7 to 96.5 µg/mL, procuring 8,9-dehydrothymol isobutyrate is warranted for bioactivity-guided fractionation studies [2]. Researchers aiming to isolate and identify the specific chemical entities responsible for the oil's observed activity would require this pure compound to evaluate its individual contribution, as it is a known constituent of the bioactive mixture .

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